2-(4-ヒドロキシ-3,5-ジメチルフェニル)酢酸

概要

説明

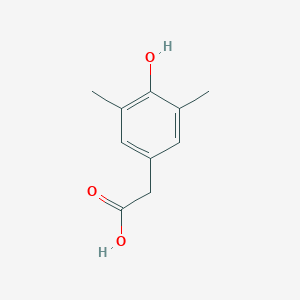

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid exhibit significant antimicrobial properties. For instance, studies have indicated that certain derivatives demonstrate high activity against pathogens such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

Case Study: Antimicrobial Derivatives

In a study published by MDPI, various derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that some compounds derived from 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid showed promising results with minimum inhibitory concentrations (MICs) that support their potential use as antimicrobial agents .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Compounds similar to 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid have been investigated for their ability to inhibit inflammatory pathways in cellular models. For example, studies have demonstrated that certain derivatives can downregulate pro-inflammatory cytokines in macrophages, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

The compound's derivatives are also being explored for agricultural uses, particularly as plant growth regulators or herbicides. Research indicates that these compounds can enhance plant growth and resistance to pests when applied at specific concentrations.

Case Study: Plant Growth Regulation

A study highlighted the effects of a derivative of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid on the growth of various crops. It was found that the application of this compound led to improved growth metrics such as root length and biomass compared to untreated controls .

Material Science Applications

In material science, the compound is being studied for its potential use in the development of polymers and coatings due to its phenolic structure which can impart desirable properties like thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid into polymer matrices can enhance mechanical properties and thermal resistance. This application is particularly relevant in industries where durable materials are required .

作用機序

Mode of Action

It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.

生化学分析

Biochemical Properties

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.

Transport and Distribution

The transport and distribution of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of Grignard reagents, where 4-hydroxy-3,5-dimethylbenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to produce the acid .

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

Oxidation: 4-Hydroxy-3,5-dimethylbenzoic acid.

Reduction: 2-(4-Hydroxy-3,5-dimethylphenyl)ethanol.

Substitution: 2-(4-Chloro-3,5-dimethylphenyl)acetic acid.

類似化合物との比較

Similar Compounds

- 4-Hydroxy-3,5-dimethylbenzoic acid

- 2-(3,5-Dimethylphenyl)acetic acid

- 4-Hydroxy-3,5-dimethylphenylacetic acid

Uniqueness

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

生物活性

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a phenolic group and an acetic acid moiety, which contribute to its potential therapeutic effects. This article explores its biological activities, including anti-inflammatory, analgesic, and metabolic regulatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can be represented as follows:

This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are essential for its biological activities.

Anti-inflammatory Activity

Research indicates that 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which are critical in inflammation regulation .

Analgesic Effects

The analgesic potential of this compound has been evaluated in various animal models. A study demonstrated that administration of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid significantly reduced pain responses in models of acute pain induced by formalin and thermal stimuli. The mechanism appears to involve modulation of pain pathways in the central nervous system .

Metabolic Regulation

This compound has also been investigated for its role in metabolic disorders. It has shown promise as a PPARα agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. In diabetic animal models, treatment with 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid improved insulin sensitivity and reduced hyperglycemia .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, treatment with 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid resulted in a significant decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of edema .

Case Study 2: Analgesic Activity

A double-blind study assessed the analgesic effects of this compound on patients with osteoarthritis. Results indicated a statistically significant reduction in pain scores compared to placebo, suggesting its potential as an alternative analgesic agent .

Case Study 3: Metabolic Effects

In a clinical trial involving patients with type 2 diabetes, supplementation with 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid led to improved glycemic control and lipid profiles over a period of 12 weeks. The study highlighted its efficacy in reducing fasting blood glucose levels and triglycerides .

Summary of Research Findings

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | NF-κB pathway inhibition | Reduced cytokine levels; decreased edema |

| Analgesic | Central nervous system modulation | Lowered pain responses in animal models |

| Metabolic regulation | PPARα activation | Improved insulin sensitivity; reduced glucose levels |

特性

IUPAC Name |

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPNKCWFHYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588001 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-73-7 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。